molecular formula C14H30Cl2N2 B1424162 N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride CAS No. 1220017-90-2

N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride

Cat. No. B1424162
CAS RN: 1220017-90-2
M. Wt: 297.3 g/mol
InChI Key: UCOIYHWVMOHLCB-UHFFFAOYSA-N
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Description

“N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is a compound that belongs to the class of piperidines . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines and their derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Analytical Profiling and Detection

N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride has been a subject of analytical research. De Paoli et al. (2013) characterized this compound using various analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for detection in biological matrices like blood and urine (De Paoli et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride have been explored. De Costa et al. (1992) synthesized a part-structure derived from similar compounds, exploring its binding affinity at sigma receptors, which could lead to potential therapeutic applications (De Costa et al., 1992).

Neuropharmacological Research

Research has also focused on the neuropharmacological aspects of compounds similar to N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. Hiebert and Silverman (1988) studied analogues as inhibitors and inactivators of monoamine oxidase, which is significant for understanding neurotoxicity and potential therapeutic applications (Hiebert & Silverman, 1988).

Exploration of Receptor Interactions

Further research has investigated the interaction of related compounds with various receptors. For example, Craven et al. (1994) studied the effects of certain compounds on serotonin-containing neurons, contributing to the understanding of how these compounds may interact with neurotransmitter systems (Craven et al., 1994).

Pharmaceutical Development

The development of pharmaceuticals often involves studies on compounds like N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. Bergeron et al. (2001) evaluated a group of analogs for treating symptoms of irritable bowel syndrome, showing the potential of such compounds in therapeutic contexts (Bergeron et al., 2001).

Future Directions

The future directions in the field of piperidines involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of ongoing research .

properties

IUPAC Name

N-methyl-N-(2-piperidin-2-ylethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOIYHWVMOHLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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